Para-Fluorophenoxy vs. Chlorophenoxy Substitution: Impact on Lipophilicity and Metabolic Stability
The target compound features a 4-fluorophenoxy moiety. In contrast to the closely related 4-chlorophenoxy analog (CAS 955709-76-9), fluorination is well-established to increase metabolic stability by blocking oxidative metabolism at the para position of the phenyl ring, while providing a smaller steric footprint and distinct electrostatic potential compared to chlorine [1]. For a structurally proximal series of tetrahydroisoquinoline derivatives, the fluorinated analog demonstrated a 2- to 3-fold improvement in metabolic half-life in human liver microsomes compared to its chlorinated counterpart [2].
| Evidence Dimension | Metabolic Stability and Lipophilicity |
|---|---|
| Target Compound Data | 4-Fluorophenoxy substituent; calculated ΔlogP contribution of +0.14 vs. unsubstituted phenyl. |
| Comparator Or Baseline | 4-Chlorophenoxy analog (CAS 955709-76-9) with a calculated ΔlogP contribution of +0.71 vs. unsubstituted phenyl. |
| Quantified Difference | The 4-fluoro analog exhibits a calculated logP value approximately 0.57 units lower than the 4-chloro analog, predicting better aqueous solubility and potentially reduced CYP450 liability [2][3]. |
| Conditions | Physicochemical property calculations based on the Hansch-Leo method for aromatic substituent constants (π values). |
Why This Matters
For researchers procuring compounds for in vivo studies, the lower lipophilicity of the 4-fluoro derivative is crucial for achieving adequate solubility and oral bioavailability, often a key optimization parameter.
- [1] Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. View Source
- [2] Manley, P. W., et al. (2010). The role of fluorine in the design of kinase inhibitors. In Fluorine and Health (pp. 453-488). Elsevier. View Source
- [3] Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616. View Source
